

# Application Notes and Protocols for Cellular Target Engagement of BAY-850

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## Compound of Interest

Compound Name: BAY-850

Cat. No.: B1191589

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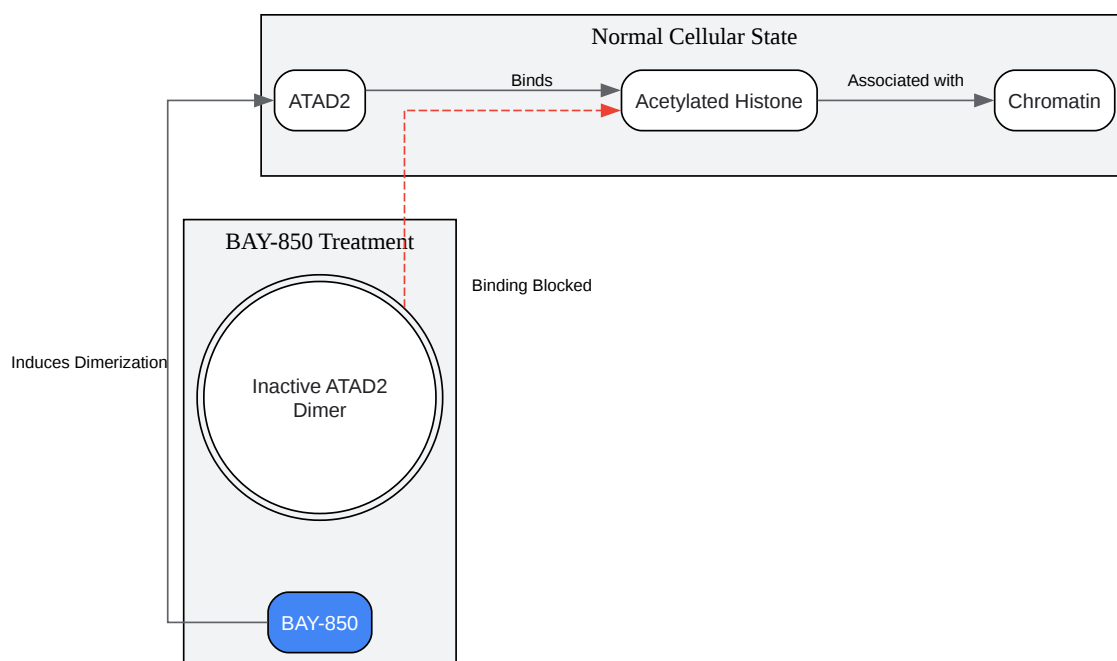
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular target engagement of **BAY-850**, a potent and isoform-selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.

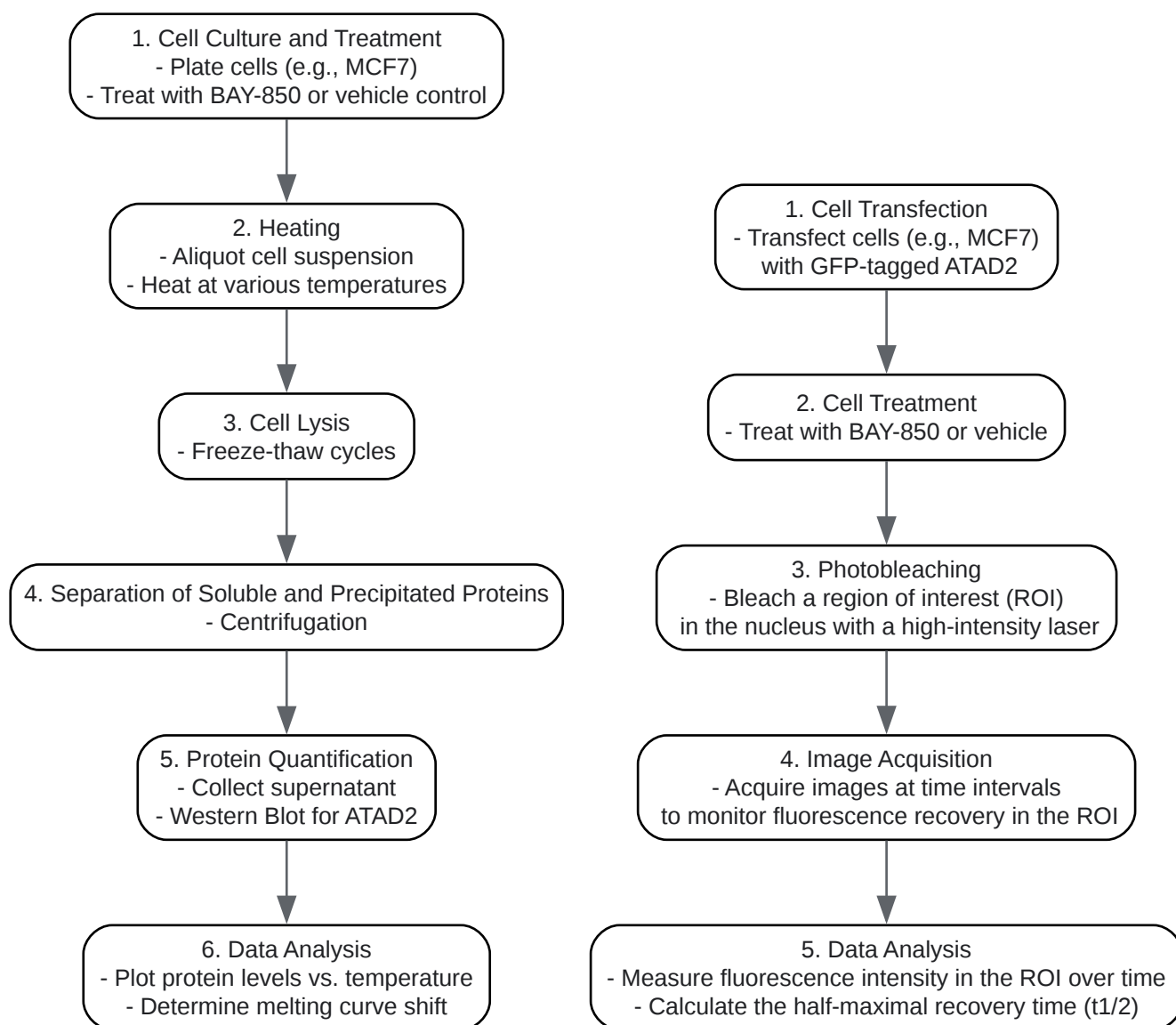
## Introduction

**BAY-850** is a chemical probe that selectively inhibits the ATAD2 bromodomain, preventing its interaction with acetylated histones.[1][2][3][4][5] This inhibition disrupts ATAD2's role as an epigenetic regulator and transcriptional cofactor, which is often implicated in the progression of various cancers.[1][6] Validating the engagement of **BAY-850** with its cellular target, ATAD2, is a critical step in understanding its mechanism of action and therapeutic potential. These notes outline several key assays for this purpose.

## Mechanism of Action of BAY-850

**BAY-850** functions by inducing the dimerization of the ATAD2 bromodomain, which in turn blocks the binding of acetylated lysine residues on histone tails.[1][7] This prevents the recruitment of ATAD2 to chromatin, thereby modulating gene expression.





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